- Deoxygenation of carbonyl compounds using an alcohol as an efficient reducing agent catalyzed by oxo-rhenium complexesGreen Chemistry, 2016, 18(9), 2675-2681,
Cas no 95-73-8 (2,4-Diclorotoluene)
2,4-Diclorotoluene structure
2,4-Diclorotoluene
2,4-Diclorotoluene Properties
Names and Identifiers
-
- 2,4-Dichloro-1-methylbenzene
- 2,4-dichloromethylbenzene
- 2,4-DCT
- 2,4-Dichlorotoluene
- 2,4-dichloro-1-methyl-benzene
- 2,4-dichloro-toluene
- 2,4-Dichlor-toluol
- 4,6-dichlorothieno<2,3-b>pyridine
- 4,6-dichlorotoluene
- 2,4-Dichloro-1-methylbenzene (ACI)
- Toluene, 2,4-dichloro- (8CI)
- 1,3-Dichloro-4-methylbenzene
- NSC 8764
- 2,4Dichloro1methylbenzene
- NCGC00255577-01
- CHEBI:81651
- 2,4-Dichloro-1-methylbenzene #
- CAS-95-73-8
- 1,3-dichloro-4-methylbenzene
- NSC8764
- 2,4-Dichlorotoluene, 99%
- DB-024296
- Benzene,4-dichloro-1-methyl-
- EN300-21594
- Toluene, 2,4-dichloro-
- EC 202-445-8
- A845450
- C18300
- NCGC00164064-01
- 3S32N6LG3X
- 95-73-8
- Benzene, 2,4-dichloro-1-methyl-
- EINECS 202-445-8
- NSC-8764
- 2,4-dichloro-methylbenzene
- 2 pound not4-Dichlorotoluene
- 2,4-bis(chloranyl)-1-methyl-benzene
- HSDB 2567
- MFCD00000583
- BRN 1931691
- PS-11943
- 2,4-DICHLOROTOLUENE
- DTXSID5040702
- Toluene, 2,4dichloro
- STL483076
- SCHEMBL28352
- NS00002540
- Benzene, 2,4dichloro1methyl
- D0419
- DTXCID3020702
- AKOS000121198
- Tox21_302123
- Q27155532
- F0001-2279
- UNII-3S32N6LG3X
- 2,4-Diclorotoluene
- 4-05-00-00815 (Beilstein Handbook Reference)
- +Expand
-
- MFCD00000583
- FUNUTBJJKQIVSY-UHFFFAOYSA-N
- 1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
- ClC1C=C(Cl)C(C)=CC=1
- 1931691
Computed Properties
- 159.98500
- 0
- 0
- 0
- 159.985
- 9
- 92.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 3.30180
- 0.00000
- n20/D 1.546(lit.)
- Insoluble
- 198°C
- -14 ºC
- Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- 3596
- Colorless transparent liquid with pungent smell. [1]
- Insoluble in water, miscible in ethanol \ ether \ benzene [11]
- 1.246 g/mL at 25 °C(lit.)
2,4-Diclorotoluene Security Information
- GHS09
- XT0730000
- 2
- 9
- S23-S24/25
- III
- R36/37/38
- Xi N
- UN 2810
- H227,H303,H401
- P210,P273,P280,P312,P370+P378,P403+P235,P501
- warning
- Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- III
- R36/37/38
- Warning
- Yes
- 9
2,4-Diclorotoluene Customs Data
- 29036990
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,4-Diclorotoluene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 3-Pentanol Catalysts: (OC-6-21)-Trichlorooxo[thiobis[methane]](triphenylphosphine oxide-κO)rhenium ; 17 h, 170 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: Toluene , 1,4-Dioxane ; 2 h, reflux
1.2 Reagents: Methanol Solvents: Toluene , 1,4-Dioxane ; rt
1.2 Reagents: Methanol Solvents: Toluene , 1,4-Dioxane ; rt
Reference
- Negishi-type coupling of bromoarenes with dimethylzincTetrahedron Letters, 2004, 45(4), 817-819,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 5 °C; 50 min, 5 °C
1.2 Reagents: Hydrochloric acid , Cuprous chloride Solvents: Water ; rt → 0 °C; 100 min, 1 - 5 °C; 30 min, 10 °C
1.2 Reagents: Hydrochloric acid , Cuprous chloride Solvents: Water ; rt → 0 °C; 100 min, 1 - 5 °C; 30 min, 10 °C
Reference
- Synthesis of 2,4-dichlorobenzaldehydeXiandai Nongyao, 2005, 4(4), 12-13,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Trimethylsilyl methanesulfonate Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Dichloroethane ; 5 min, rt
1.2 Reagents: Sodium borohydride Solvents: Dimethylformamide ; 18 h, rt
1.2 Reagents: Sodium borohydride Solvents: Dimethylformamide ; 18 h, rt
Reference
- Nucleophilic Substitution of Aliphatic Fluorides via Pseudohalide IntermediatesChemistry - A European Journal, 2019, 25(25), 6290-6294,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ; 36 h, rt
Reference
- Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room TemperatureOrganic Letters, 2023, 25(24), 4576-4580,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 3 - 5 h, 170 - 190 °C
Reference
- Pyrolysis of bis(gem-dichlorocyclopropanes)Bashkirskii Khimicheskii Zhurnal, 2005, 12(2), 31-32,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
Synthetic Circuit 23
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3)
Reference
- Preparation method of herbicide dinitramine intermediate 2,4-dichloro-1-(trifluoromethyl)benzene from p-chlorotoluene via nuclear chlorination, side chain chlorination and directional side chain fluorination, China, , ,
2,4-Diclorotoluene Raw materials
2,4-Diclorotoluene Related Literature
-
1. Dielectric relaxation and dipole-dipole interactionJ. Sobhanadri Trans. Faraday Soc. 1960 56 965
-
2. Molecular polarisability. The ortho-substituted benzyl chloridesK. E. Calderbank,R. J. W. Le Fèvre,R. K. Pierens J. Chem. Soc. B 1969 968
-
3. 270. The nuclear chlorination of toluene: 2 : 3 : 4- and 2 : 3 : 6-trichlorotolueneH. C. Brimelow,R. L. Jones,T. P. Metcalfe J. Chem. Soc. 1951 1208
-
4. CXXXIV.—The chlorination of the dichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the trichlorotoluenesJulius B. Cohen,Henry D. Dakin J. Chem. Soc. Trans. 1902 81 1324
-
5. 603. The halogenation of β-naphthylamine and its derivativesF. Bell J. Chem. Soc. 1953 3035
-
6. CXX.—The aluminium-mercury couple. Part III. Chlorination of aromatic hydrocarbons in presence of the couple. The constitution of the dichlorotoluenesJulius B. Cohen,Henry D. Dakin J. Chem. Soc. Trans. 1901 79 1111
-
7. Electric dipole moments of polyhalogenoaromatic compounds. Part 1. Inductive effects in polychlorobenzenes and polychlorotoluenesRoger Bolton,Gerald B. M. Carter,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1979 389
-
Edward Beall,Xing Yin,David H. Waldeck,Emil Wierzbinski Nanoscale 2015 7 14965
-
Alexander Steiner,Jason D. Williams,Oscar de Frutos,Juan A. Rincón,Carlos Mateos,C. Oliver Kappe Green Chem. 2020 22 448
-
Alvaro Aballay,Eric Clot,Odile Eisenstein,Maria Teresa Garland,Fernando Godoy,A. Hugo Klahn,Juan Carlos Mu?oz,Beatriz Oelckers New J. Chem. 2005 29 226
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